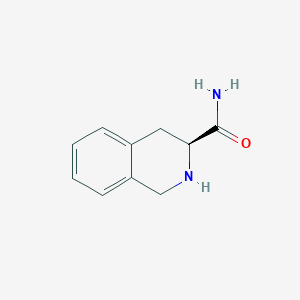

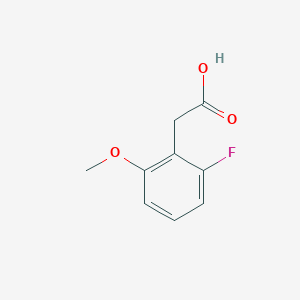

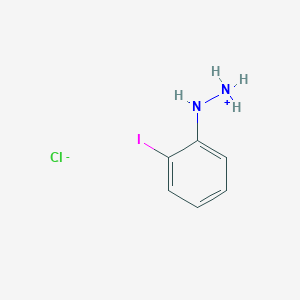

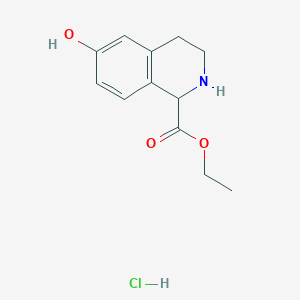

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Overview

Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (ETHC-HCl) is a synthetic compound that has been used in scientific research for decades. It has been studied for its potential use in a variety of fields, including drug development, biochemistry, and pharmacology. ETHC-HCl is an important tool for scientists and researchers, as it can be used to study the biochemical and physiological effects of various compounds and drugs.

Scientific Research Applications

Chemical Synthesis and Derivatization

Research into tetrahydroisoquinoline derivatives, including compounds structurally related to Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, has focused on their synthesis and derivatization. For instance, studies have explored the reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles, leading to the formation of various novel compounds through the opening of the pyrrole ring. These reactions highlight the versatility and reactivity of isoquinoline derivatives in chemical synthesis, offering pathways to a wide range of bioactive molecules and potential therapeutic agents (Surikova et al., 2008).

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) techniques have been applied to the synthesis of enantiomerically pure tetrahydroisoquinoline derivatives, demonstrating the potential of such compounds, including this compound, in asymmetric synthesis and chiral chemistry. DKR processes, facilitated by enzymes such as CAL-B, have been employed to achieve high enantiopurity and yields in the synthesis of various tetrahydroisoquinoline carboxylic acids (Paál et al., 2008).

Antiviral Research

While direct research on the antiviral properties of this compound may be sparse, related tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antiviral activity. For example, studies have explored the synthesis of novel tetrahydroisoquinoline derivatives and their potential as antiviral agents, although findings have shown varied levels of activity against viruses such as influenza and hepatitis C (Ivashchenko et al., 2014).

Antibacterial Applications

Ultrasound-promoted synthesis of novel quinoline derivatives, including structures related to tetrahydroisoquinoline carboxylates, has been investigated for potential antibacterial applications. These studies reveal the broad scope of tetrahydroisoquinoline derivatives in contributing to the development of new antibacterial agents with moderate activity against various bacterial strains (Balaji et al., 2013).

Safety and Hazards

Future Directions

The future directions for the research and development of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride could involve the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives . This could include the development of more efficient multicomponent reactions and the exploration of new catalysts for cross-dehydrogenative coupling strategies .

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Mode of Action

It’s known that the tetrahydroisoquinoline scaffold can interact with various biological targets . The hydroxyl and carboxylate groups may form hydrogen bonds with target proteins, influencing their function .

Biochemical Pathways

Tetrahydroisoquinolines are known to interact with various biochemical pathways, but the specific effects of this compound require further investigation .

Result of Action

As a derivative of tetrahydroisoquinoline, it may share some of the biological activities of this class of compounds . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . The compound’s action and efficacy may also be influenced by factors such as pH, temperature, and the presence of other molecules in the body.

properties

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQLEMKSBRHVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600732 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128073-50-7 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.